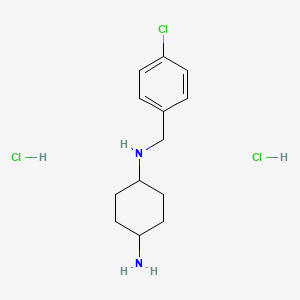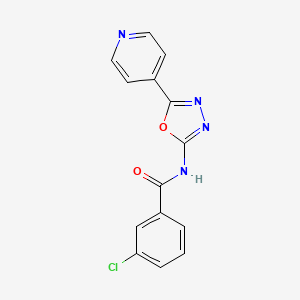
4-(Aminomethyl)-2-methoxyaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step sequences that can be adapted to synthesize 4-(Aminomethyl)-2-methoxyaniline dihydrochloride. For instance, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones as monoamine oxidase B inactivators involves a six-step sequence that could potentially be modified for the target compound . Additionally, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide and its optical isomers from commercially available trans-4-hydroxy-L-proline demonstrates the feasibility of synthesizing complex molecules with methoxy and amino functionalities .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Aminomethyl)-2-methoxyaniline dihydrochloride has been characterized using various spectroscopic techniques. For example, the characterization of two polymorphs of a related compound was achieved using X-ray powder diffractometry, infrared spectroscopy, and NMR spectroscopy . These techniques could be applied to determine the molecular structure of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride.
Chemical Reactions Analysis
The reactivity of compounds with similar structural features has been explored in the literature. For instance, the chemical behavior of a pyrimidine derivative towards primary and heterocyclic amines was investigated, leading to the formation of Schiff bases and other nitrogen heterocycles . This suggests that 4-(Aminomethyl)-2-methoxyaniline dihydrochloride could also participate in a variety of chemical reactions, potentially yielding a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, providing insights into their behavior in different environments. The molar refraction and polarizability of a related antiemetic drug were determined in aqueous solutions with varying concentrations of sodium or lithium chloride, indicating the influence of drug concentration on these properties . Such studies could be replicated for 4-(Aminomethyl)-2-methoxyaniline dihydrochloride to understand its physical and chemical properties in different media.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Solid-State Synthesis : 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is involved in the solid-state synthesis of ring-substituted aminobenzenesulphonic acids, utilizing 2-methoxyaniline, showcasing its role in creating complex organic compounds (Kapoor, Kapoor, & Singh, 2010).
- Liquid-Liquid Extraction Properties : This compound has been studied for its extraction properties in synthesizing new methoxyaminobiphenylglyoxime derivatives, demonstrating its utility in chemical separation processes (Karapınar & Kabay, 2007).
Chemical Reactivity and Biological Evaluation
- Monoamine Oxidase B Inactivators : Derivatives of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, have been identified as monoamine oxidase B inactivators, indicating potential therapeutic applications (Ding & Silverman, 1992).
- Antibacterial Activities : This compound has been utilized in the synthesis of Zinc(II) complexes, like 4-Methoxyaniline-5,10,15,20-tetraphenylporphyrinatozinc(II), with research showing its antimicrobial properties (Obaleye et al., 2016).
Advanced Material Research
- Optically Active Polyanilines : The use of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is significant in producing optically active sulfonated polyanilines, highlighting its importance in advanced material science (Strounina, Kane-Maguire, & Wallace, 1999).
- Corrosion Control : Research indicates its use in corrosion control of mild steel, particularly in acidic environments, signifying its potential in industrial applications (Bentiss et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-6(5-9)2-3-7(8)10;;/h2-4H,5,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVXBBXDBVHQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-methoxyaniline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)
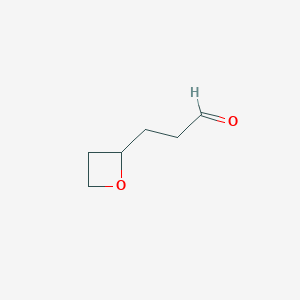
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)
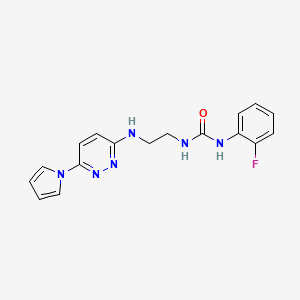
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)
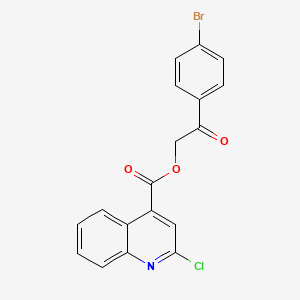
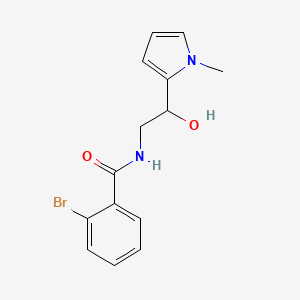
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
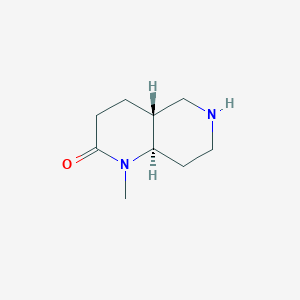
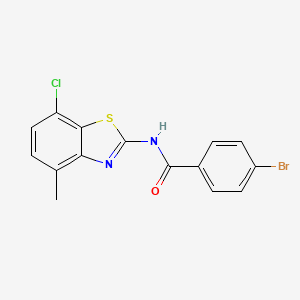
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)
